molecular formula C20H19N3O3 B2862412 N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034440-96-3

N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide

Cat. No. B2862412
CAS RN: 2034440-96-3
M. Wt: 349.39
InChI Key: ZPEOVEKSXWVNNB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis analysis would involve a detailed examination of the reaction steps, the reagents and conditions used, and the mechanism of each reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the type of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors such as the compound’s reactivity, stability, and the conditions under which it reacts are considered .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity . Techniques such as spectroscopy and chromatography might be used.

Scientific Research Applications

Organic Chemistry: Ligand Design

N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide: is a bipyridine derivative, which is often used as a ligand in transition-metal catalysis . Its structure allows it to bind strongly to metal centers, influencing the reactivity and selectivity of the catalytic process. This makes it valuable for developing new catalytic systems in organic synthesis.

Material Science: Supramolecular Structures

In material science, this compound can contribute to the creation of supramolecular architectures . Its ability to engage in pi-pi interactions and coordinate with metals can lead to the development of novel materials with unique electronic and structural properties.

Medicinal Chemistry: Drug Design

Bipyridine derivatives are known to be precursors for biologically active molecules . The specific structure of N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide could be exploited in medicinal chemistry for the design of new drugs, potentially offering therapeutic benefits.

Environmental Science: Nuclear Waste Management

The compound’s ability to form complexes with various metals can be applied in environmental science, particularly in the separation processes of spent nuclear fuel . Its chelating properties may help in the efficient extraction and management of radioactive materials.

Analytical Chemistry: Chemosensors

In analytical chemistry, bipyridine derivatives can act as chemosensors . The compound could be used to develop sensors that detect specific substances or ions, aiding in environmental monitoring and diagnostic assays.

Electrochemistry: Redox Reactions

Lastly, in the field of electrochemistry, such derivatives can be utilized as mediators in electrocatalysis . Their electrochemical stability and ability to undergo redox reactions make them suitable for applications in energy storage and conversion devices.

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes understanding the compound’s toxicity, potential health effects, and necessary safety precautions .

Future Directions

Future directions could involve further studies to explore new applications of the compound, optimization of its synthesis, or investigation of its derivatives .

properties

IUPAC Name

2,3-dimethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-9-3-8-16(19(17)26-2)20(24)23-13-15-7-5-11-22-18(15)14-6-4-10-21-12-14/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOVEKSXWVNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide

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